N2,N2-dihydroxypyridine-2,6-dicarboximidamide

Description

N²,N²-Dihydroxypyridine-2,6-dicarboximidamide (molecular formula: C₇H₈N₄O₂, molar mass: 180.17 g/mol) is a pyridine-derived compound featuring two hydroxyl groups attached to the nitrogen atoms of the carboximidamide substituents at the 2- and 6-positions of the pyridine ring. The compound is typically available as a powder or crystalline solid, though commercial availability is currently listed as "discontinued" in standard quantities (e.g., 1g, 5g) . Its dihydrochloride salt form (C₇H₁₁Cl₂N₅, molar mass: 236.10 g/mol) enhances solubility in aqueous systems .

Properties

Molecular Formula |

C7H9N5O2 |

|---|---|

Molecular Weight |

195.18 g/mol |

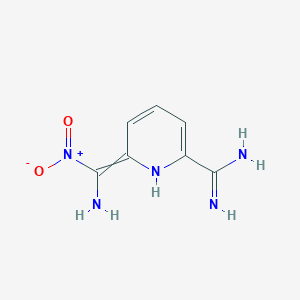

IUPAC Name |

6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide |

InChI |

InChI=1S/C7H9N5O2/c8-6(9)4-2-1-3-5(11-4)7(10)12(13)14/h1-3,11H,10H2,(H3,8,9) |

InChI Key |

GBIMZLOPDFFATE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N)[N+](=O)[O-])NC(=C1)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-dihydroxypyridine-2,6-dicarboximidamide typically involves the coupling of pyridine-2,6-dicarbonyl dichloride with hydroxylamine. The reaction is carried out in a solvent such as dichloromethane or acetone, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N2,N2-dihydroxypyridine-2,6-dicarboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding oxo derivatives.

Reduction: The carboximidamide groups can be reduced to form amine derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N2,N2-dihydroxypyridine-2,6-dicarboximidamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and coordination compounds.

Medicine: Explored for its potential therapeutic applications due to its enzyme inhibitory properties.

Industry: Utilized in the development of sensors and recognition systems for detecting metal ions.

Mechanism of Action

The mechanism of action of N2,N2-dihydroxypyridine-2,6-dicarboximidamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as carbonic anhydrase and cholinesterase, thereby inhibiting their activity . The hydroxyl and carboximidamide groups play a crucial role in the binding process, forming hydrogen bonds and other interactions with the enzyme’s active site.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between N²,N²-dihydroxypyridine-2,6-dicarboximidamide and analogous compounds:

Functional Group Impact on Properties

- Hydroxyl Groups : The hydroxyl substituents in the target compound enable strong hydrogen bonding, which may enhance its utility in designing metal-organic frameworks (MOFs) or as a ligand in catalysis. However, these groups may reduce stability under acidic or oxidative conditions .

- Cyano Groups: In N²,N⁶-Dicyanopyridine-2,6-bis(carboximidamide) (PyBCamCN), the electron-withdrawing cyano groups increase electrophilicity, making the compound reactive in cross-coupling reactions or as a precursor in synthetic chemistry .

- Pyridinyl Groups : The N,N′-bis(2-pyridinyl) analog (C₁₇H₁₃N₅O₂) exhibits a larger molecular footprint, which could improve binding affinity in supramolecular chemistry but reduce solubility .

- Ethyl Groups : The tetraethyl derivative (C₁₇H₂₄N₄O₂) demonstrates higher lipophilicity, favoring applications in hydrophobic environments or drug delivery systems .

Salt Forms and Solubility

The dihydrochloride salt of pyridine-2,6-dicarboximidamide (C₇H₁₁Cl₂N₅ ) shows markedly improved aqueous solubility compared to the free base, highlighting the role of salt formation in optimizing physicochemical properties for biological or industrial applications .

Biological Activity

N2,N2-dihydroxypyridine-2,6-dicarboximidamide, a compound with the molecular formula C7H9N5O2 and a molecular weight of 195.18 g/mol, belongs to the class of pyridine derivatives. Its structure features a pyridine ring substituted at the 2 and 6 positions with hydroxyl and carboximidamide groups. This unique arrangement significantly influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and biological research.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in its interactions with various molecular targets, including enzymes and receptors. Notably, it has been identified as an inhibitor of specific demethylase activities, such as JARID1B demethylase. This inhibition can lead to alterations in gene expression and cellular signaling pathways, suggesting potential therapeutic applications in cancer treatment and epigenetic regulation.

The mechanism through which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound inhibits demethylases that play critical roles in modifying histones and other proteins.

- Gene Expression Modulation : By inhibiting these enzymes, it can alter the expression of genes involved in various cellular processes.

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pyridine-2,6-dicarboxylic acid | C8H6N2O4 | Contains two carboxylic acid groups |

| Pyridine-2,6-dicarboxamide | C8H8N4O2 | Contains amide instead of hydroxyl groups |

| Pyridine-2,6-dicarboximidamide | C8H8N4O3 | Contains imidamide groups similar to dihydroxypyridine |

| N,N'-diacetylhydrazine | C6H10N4O3 | Different functional groups but similar nitrogen content |

The specific arrangement of hydroxyl and carboximidamide groups on the pyridine ring enhances the reactivity and biological activity of this compound compared to these other compounds.

Study 1: Inhibition of JARID1B Demethylase

A significant study investigated the inhibitory effects of this compound on JARID1B demethylase activity. The findings indicated that:

- IC50 Value : The compound exhibited an IC50 value in the low micromolar range, demonstrating potent inhibition.

- Mechanism Elucidation : Kinetic studies revealed that the compound acts as a competitive inhibitor.

Study 2: Cellular Impact on Gene Expression

Another research effort focused on the compound's impact on gene expression in cancer cell lines. Key results included:

- Gene Expression Changes : Treatment with this compound resulted in significant upregulation of tumor suppressor genes.

- Cell Proliferation Assays : The compound reduced cell proliferation rates by approximately 40% in treated cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.